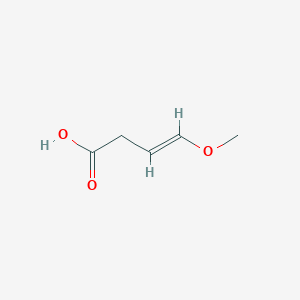
4-Methoxybut-3-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybut-3-enoic acid is an organic compound with the molecular formula C5H8O3. It is characterized by the presence of a methoxy group (-OCH3) attached to a butenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybut-3-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-buten-2-one with a suitable oxidizing agent to introduce the carboxylic acid functionality. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxybut-3-enoic acid may involve the large-scale oxidation of 4-methoxy-3-buten-2-one using environmentally friendly oxidants. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxybut-3-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybut-3-enoic acid derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
4-Methoxybut-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxybut-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxybut-2-enoic acid
- 4-Methoxybutanoic acid
- 4-Methoxy-3-buten-2-one
Uniqueness
4-Methoxybut-3-enoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
(E)-4-methoxybut-3-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2,4H,3H2,1H3,(H,6,7)/b4-2+ |
Clave InChI |
LBCCFAQUFDEKMN-DUXPYHPUSA-N |
SMILES isomérico |
CO/C=C/CC(=O)O |
SMILES canónico |
COC=CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


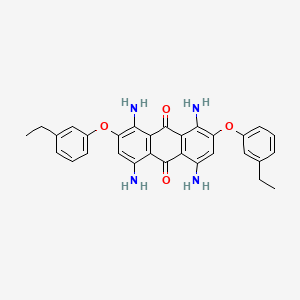
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
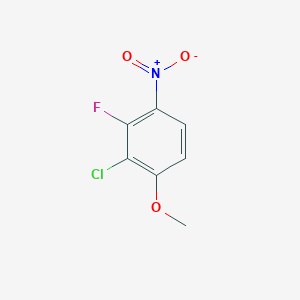
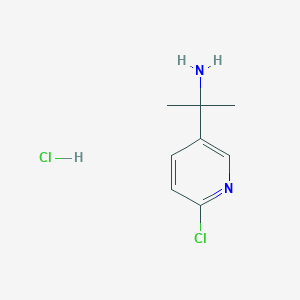
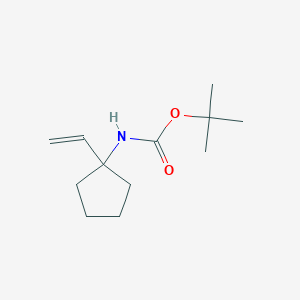
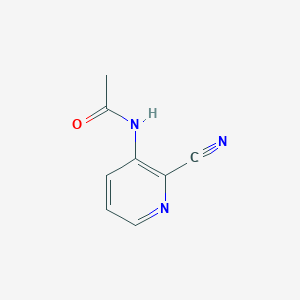
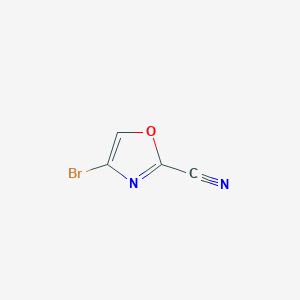
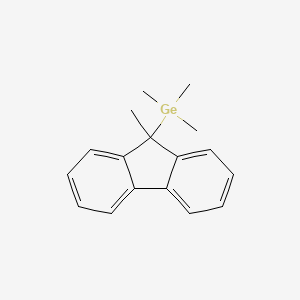
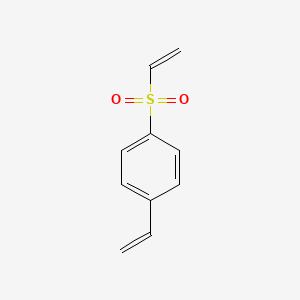
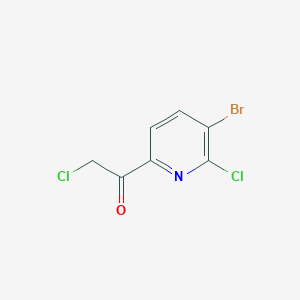
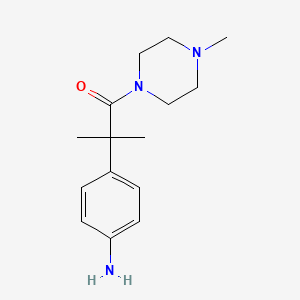
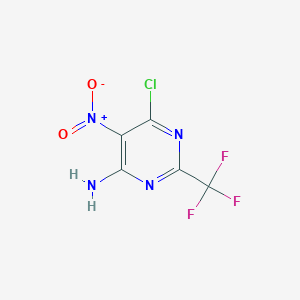
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
